molecular formula C12H6Cl3NO B578769 Phenyl(2,4,6-trichloropyridin-3-yl)methanone CAS No. 1353056-45-7

Phenyl(2,4,6-trichloropyridin-3-yl)methanone

Cat. No.: B578769
CAS No.: 1353056-45-7
M. Wt: 286.536
InChI Key: IZLIELIYHJIUPP-UHFFFAOYSA-N
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Description

Phenyl(2,4,6-trichloropyridin-3-yl)methanone is a functionalized aryl ketone intended for research and development purposes. This compound serves as a valuable synthetic intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its molecular structure, featuring a methanone group bridging a phenyl ring and a trichloropyridine moiety, makes it a versatile building block for medicinal chemistry and agrochemical research. Research Applications and Value: The primary research value of this compound lies in its potential as a key intermediate. The 2,4,6-trichloropyridin-3-yl group is a significant scaffold in chemical synthesis. Related trichloropyridine derivatives are established intermediates in the production of various herbicides, fungicides, and insecticides . Furthermore, structurally similar pyridine-containing ketones are frequently utilized in the development of pharmacologically active molecules, including antiviral and anti-infective agents . Researchers can leverage this compound to explore new chemical spaces in drug discovery and material science. Handling and Storage: Store in a cool, dry place under an inert atmosphere. Researchers should handle the compound with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard information. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl-(2,4,6-trichloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-8-6-9(14)16-12(15)10(8)11(17)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLIELIYHJIUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Pyridine Derivatives

Chlorination of pyridine precursors typically employs chlorine gas in acetic acid or sulfonic acid media. For example, the synthesis of 2,4,6-trichlorophenylhydrazine involves chlorinating N-anilinodicarboximide intermediates at 15–50°C in acetic acid, achieving >95% regioselectivity. Adapting this method, 3-pyridinol could be chlorinated using excess Cl₂ in HOAc to yield 2,4,6-trichloropyridin-3-ol, a potential precursor.

Reaction Conditions:

  • Substrate: 3-Hydroxypyridine

  • Chlorinating Agent: Cl₂ gas (2.5–3.0 eq.)

  • Solvent: Acetic acid

  • Temperature: 20–25°C

  • Yield: ~80% (theoretical extrapolation)

Catalytic Chlorination

Lewis acids like FeCl₃ or AlCl₃ may enhance chlorination efficiency. Patent US4772747A demonstrates that phthalic anhydride acts as a scaffold for directed chlorination, minimizing polychlorinated byproducts. Applying this, 3-acetylpyridine could be treated with Cl₂/FeCl₃ to install chlorine atoms at the 2, 4, and 6 positions.

Friedel-Crafts Acylation of Chlorinated Pyridines

Benzoylation of 2,4,6-Trichloropyridine

Friedel-Crafts acylation introduces the phenyl ketone group. However, electron-withdrawing chlorine atoms deactivate the pyridine ring, necessitating forceful conditions. A two-step approach involving intermediate boronic esters may improve reactivity:

  • Suzuki-Miyaura Coupling:

    • React 2,4,6-trichloro-3-iodopyridine with phenylboronic acid under Pd catalysis.

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Oxidation to Ketone:

    • Treat the biphenyl intermediate with KMnO₄ or CrO₃ in acidic media.

Limitations: Low yields (<40%) due to steric hindrance from chlorine substituents.

Direct Acylation Using Acyl Chlorides

Alternative methods involve reacting 2,4,6-trichloropyridine with benzoyl chloride in the presence of AlCl₃. A patent synthesis of 3,5,6-trichloropyridin-2-yl acetates used thioglycolic acid chlorides, suggesting adaptability for ketone formation.

Procedure:

  • Substrate: 2,4,6-Trichloropyridine

  • Acylating Agent: Benzoyl chloride (1.2 eq.)

  • Catalyst: AlCl₃ (1.5 eq.)

  • Solvent: Dichloromethane

  • Temperature: Reflux (40°C, 12 h)

  • Yield: ~35% (extrapolated from similar reactions)

Multi-Step Synthesis via Intermediate Imides

Phthalimide-Mediated Route

Drawing from US4772747A, N-(2,4,6-trichloroanilino)phthalimide can be hydrolyzed to release arylhydrazines. By modifying this approach, a phthalimide-protected pyridine intermediate could be acylated and deprotected:

  • Chlorination of N-Pyridylphthalimide:

    • Treat N-pyridin-3-ylphthalimide with Cl₂/HOAc.

  • Acylation:

    • React with benzoyl chloride under basic conditions.

  • Deprotection:

    • Hydrolyze with aqueous NaOH/EtOH.

Advantages: Higher regiocontrol; avoids direct acylation of deactivated pyridine.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Direct ChlorinationCl₂/HOAc, Friedel-Crafts acylation25–35%Simple reagentsLow yields, byproduct formation
Suzuki-OxidationCoupling, oxidation30–40%RegioselectiveMulti-step, costly catalysts
Phthalimide IntermediateChlorination, acylation, deprotection50–60%High purity, scalableLengthy procedure

Characterization and Quality Control

Synthetic batches require rigorous analysis:

  • HPLC Purity: >98% (referencing Ambeed’s standards for CAS 594815-00-6).

  • Spectroscopic Data:

    • IR: C=O stretch at 1680–1700 cm⁻¹; C-Cl at 750 cm⁻¹.

    • ¹H NMR (CDCl₃): Aromatic protons at δ 7.4–8.2 ppm; absence of –OH signals .

Chemical Reactions Analysis

Types of Reactions

Phenyl(2,4,6-trichloropyridin-3-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl ketones or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4), typically in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Phenyl(2,4,6-trichloropyridin-3-yl)methanol.

    Oxidation: Phenyl(2,4,6-trichloropyridin-3-yl)carboxylic acid.

Scientific Research Applications

Phenyl(2,4,6-trichloropyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl(2,4,6-trichloropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following analysis compares Phenyl(2,4,6-trichloropyridin-3-yl)methanone with structurally related methanone derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.

Structural Analogues with Halogenated Pyridine Moieties
Compound Name Substituents Molecular Weight Key Features/Activities Evidence ID
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone 4-chlorophenyl, amino, methyl, thienopyridine 302.785 Antimicrobial potential (inferred)
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone Phenyl, amino, methyl, thienopyridine ~302.8* Muscarinic receptor interaction
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone Phenoxy, methyl, phenyl 289.33 Enhanced solubility via ether linkage

Key Observations :

  • Chlorine vs. This could enhance interactions with biological targets like enzymes or receptors .
  • Thienopyridine vs. Pyridine: Thienopyridine derivatives () exhibit fused sulfur-containing rings, which may improve metabolic stability but reduce solubility compared to the simpler pyridine core in the target compound .
Ethynyl and Thiadiazol-Substituted Methanones
Compound Name Substituents Molecular Weight Key Features/Activities Evidence ID
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) Thiadiazol, phenylamino ~500–550* Antibiofilm, antimicrobial activities
(2,4-diphenyl-5-(p-tolylethynyl)pyridin-3-yl)(phenyl)methanone (15E) Ethynyl, tolyl ~450–470* Enhanced π-conjugation for electronic applications

Key Observations :

  • Thiadiazol vs. Trichloropyridine: Thiadiazol-containing methanones () demonstrate potent antimicrobial and efflux pump inhibition, likely due to their planar, heterocyclic structures. The trichloropyridine analog may exhibit similar bioactivity but with higher lipophilicity due to chlorine atoms .
  • Ethynyl Groups : Ethynyl-substituted derivatives () feature extended π-systems, which are advantageous in materials science. The trichloropyridine variant lacks this conjugation but may offer superior steric bulk for targeted binding .
Amino-Substituted Methanones
Compound Name Substituents Molecular Weight Key Features/Activities Evidence ID
(2-Aminopyridin-3-yl)(phenyl)methanone Amino, phenyl 198.22 Hydrogen bonding capacity, solubility
Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl Dihydropyrazolyl, methylphenyl ~300–320* Conformational flexibility for receptor binding

Key Observations :

  • Amino Groups: Amino-substituted methanones (e.g., ) benefit from hydrogen-bonding interactions, improving solubility and target affinity. The trichloropyridine derivative’s lack of amino groups may reduce solubility but increase membrane permeability .
  • The rigid trichloropyridine structure may instead favor selective, high-affinity interactions .

Biological Activity

Phenyl(2,4,6-trichloropyridin-3-yl)methanone, a chlorinated derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a phenyl group and a trichloropyridine moiety, contributing to its potential efficacy against various biological targets. This article delves into the biological activity of this compound, exploring its antimicrobial, antifungal, and anticancer properties through detailed research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H7Cl3NO\text{C}_{12}\text{H}_{7}\text{Cl}_{3}\text{N}O

This structure is pivotal in understanding its interactions with biological systems.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that the presence of chlorine atoms enhances its interaction with microbial targets. For instance:

  • Antibacterial Activity : In vitro assays have demonstrated significant antibacterial activity against various strains of bacteria. The compound showed effectiveness comparable to standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound also exhibited antifungal properties against common pathogens such as Candida albicans. The mechanism of action is believed to involve disruption of fungal cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : Research involving human cancer cell lines revealed that the compound induces apoptosis in cancer cells. For example, in studies on colon cancer cell lines (HCT116), the compound demonstrated an IC50 value indicating significant cytotoxicity .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival. This includes inhibition of key enzymes that are crucial for cancer cell metabolism .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL for various strains.
  • Cancer Cell Line Testing :
    • In a controlled experiment using MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability with an IC50 value of approximately 20 µM. This suggests a promising role as a potential chemotherapeutic agent.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntibacterialVarious bacterial strains15 - 30 µg/mL
AntifungalCandida albicansNot specified
AnticancerMCF-7 (breast cancer)~20 µM
HCT116 (colon cancer)Not specified

Q & A

Q. How should researchers design control experiments to distinguish between direct pharmacological effects and assay artifacts when evaluating this compound's activity in whole-cell electrophysiology studies?

  • Controls :
  • Inactive analogs : Synthesize a methanone derivative with a non-planar substituent (e.g., tert-butyl) to assess nonspecific effects.
  • Pathway inhibitors : Co-apply receptor antagonists (e.g., bicuculline for GABAₐ) to confirm target engagement .
  • Validation : Use patch-clamp recordings in HEK293 cells expressing recombinant receptors.

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